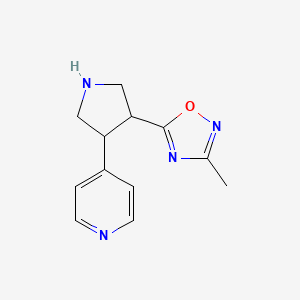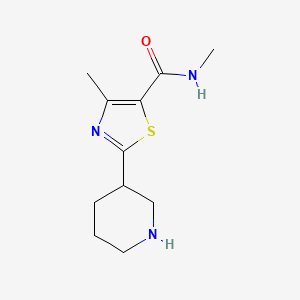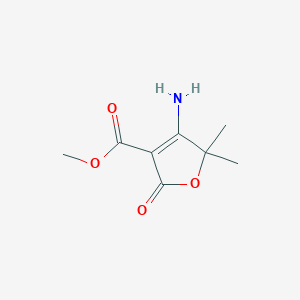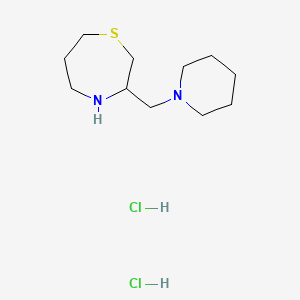![molecular formula C20H10O2 B1434565 Cyclopenta[fg]tetracene-1,2-dione CAS No. 1334510-66-5](/img/structure/B1434565.png)
Cyclopenta[fg]tetracene-1,2-dione
Übersicht
Beschreibung
Cyclopenta[fg]tetracene-1,2-dione is an organic compound with the molecular formula C20H10O2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features a cyclopenta-fused structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopenta[fg]tetracene-1,2-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the use of benzopyrazine-fused tetracene derivatives, which undergo cyclization to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale by optimizing the synthetic routes used in laboratory settings. This may involve scaling up the reaction conditions and using more efficient catalysts and reagents to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[fg]tetracene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[fg]tetracene-1,2-dione has several scientific research applications, including:
Organic Electronics: The compound is used as a building block for organic semiconductors and electronic materials due to its unique electronic properties.
Materials Science: It is utilized in the development of thin-film materials for solution-processed hole-transporting devices.
Chemistry: The compound serves as a reactive intermediate in the synthesis of other complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of Cyclopenta[fg]tetracene-1,2-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s diketone moiety can participate in redox reactions, influencing electron transfer processes in organic electronic devices. Additionally, its aromatic structure allows for π-π interactions, which are crucial for its role in materials science and organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene: A polycyclic aromatic hydrocarbon with similar electronic properties but lacks the cyclopenta-fused structure.
Pentacene: Another polycyclic aromatic hydrocarbon with extended conjugation, used in organic electronics.
Anthracene: A simpler polycyclic aromatic hydrocarbon with fewer fused rings.
Uniqueness
Cyclopenta[fg]tetracene-1,2-dione is unique due to its cyclopenta-fused structure, which imparts distinct electronic properties and reactivity compared to other polycyclic aromatic hydrocarbons. This uniqueness makes it valuable in the development of advanced materials and organic electronic devices .
Eigenschaften
IUPAC Name |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaene-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-19-17-14-7-3-1-5-11(14)9-13-10-12-6-2-4-8-15(12)18(16(13)17)20(19)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSMZWWOZPRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C(=O)C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


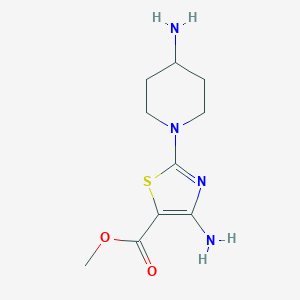
![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
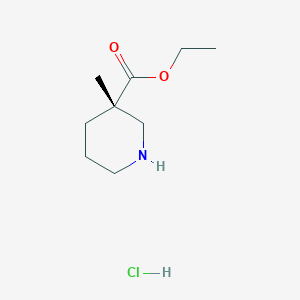
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
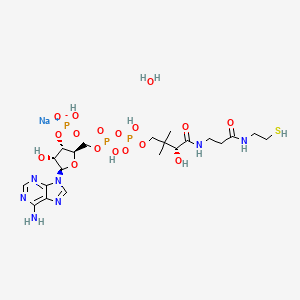

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
